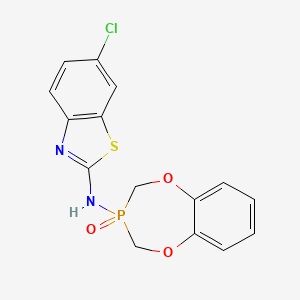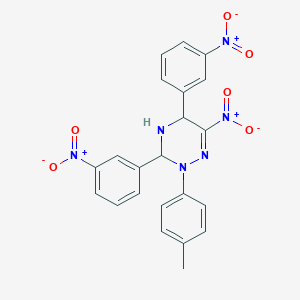
6-chloro-N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)-1,3-benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)-1,3-benzothiazol-2-amine is a complex organic compound that features a benzothiazole ring and a benzodioxaphosphepin moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)-1,3-benzothiazol-2-amine typically involves multiple steps:
Formation of the Benzodioxaphosphepin Moiety: This step involves the reaction of a suitable dihydroxy compound with a phosphorus-containing reagent under controlled conditions to form the benzodioxaphosphepin ring.
Coupling with Benzothiazole: The final step involves coupling the benzodioxaphosphepin intermediate with a benzothiazole derivative under conditions that promote the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus atom, leading to the formation of various oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphine oxides, while substitution reactions can produce a range of substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar phosphorus-containing heterocycles.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biological pathways involving phosphorus chemistry.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)-1,3-benzothiazol-2-amine involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that are crucial for the compound’s biological activity. The benzothiazole ring and the phosphorus-containing moiety play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-1,3-benzothiazol-2-amine: Lacks the benzodioxaphosphepin moiety but shares the benzothiazole core.
N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)-1,3-benzothiazol-2-amine: Similar structure but without the chlorine atom.
Uniqueness
The uniqueness of 6-chloro-N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)-1,3-benzothiazol-2-amine lies in its combined structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H12ClN2O3PS |
|---|---|
Peso molecular |
366.8 g/mol |
Nombre IUPAC |
6-chloro-N-(3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H12ClN2O3PS/c16-10-5-6-11-14(7-10)23-15(17-11)18-22(19)8-20-12-3-1-2-4-13(12)21-9-22/h1-7H,8-9H2,(H,17,18,19) |
Clave InChI |
MAWYEQIVXZCLOT-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=CC=CC=C2OCP1(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B15020892.png)
![{[2-(6-Methyl-3-pyridinyl)ethyl]thio}acetic acid](/img/structure/B15020900.png)
![4-amino-6-(4-bromophenyl)-8-thia-3,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,15-hexaene-5-carbonitrile](/img/structure/B15020907.png)
![N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B15020914.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-methylpropanehydrazide](/img/structure/B15020919.png)
![2-(3-Chlorophenoxy)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B15020926.png)
![N'-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15020945.png)

![5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one](/img/structure/B15020954.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B15020967.png)
![2-[3-Butyl-5-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B15020971.png)
![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15020979.png)
![7-phenyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15020983.png)
![2-methyl-N'-[(E)-(2-nitrophenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B15020989.png)
